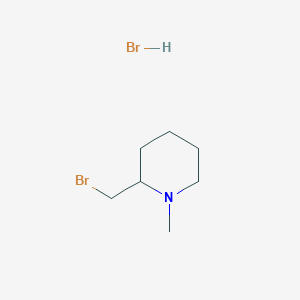

2-(Bromomethyl)-1-methylpiperidine hydrobromide

Description

Propriétés

IUPAC Name |

2-(bromomethyl)-1-methylpiperidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.BrH/c1-9-5-3-2-4-7(9)6-8;/h7H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUPYPMGNGFEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390654-84-8 | |

| Record name | Piperidine, 2-(bromomethyl)-1-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(bromomethyl)-1-methylpiperidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methylpiperidine hydrobromide typically involves the bromination of 1-methylpiperidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually require a controlled temperature to avoid over-bromination and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Bromomethyl)-1-methylpiperidine hydrobromide may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the product while minimizing the formation of by-products. The use of automated systems ensures consistent quality and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Bromomethyl)-1-methylpiperidine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-1-methylpiperidine, while oxidation with hydrogen peroxide produces 2-(bromomethyl)-1-methylpiperidine N-oxide.

Applications De Recherche Scientifique

2-(Bromomethyl)-1-methylpiperidine hydrobromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-1-methylpiperidine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s interactions with molecular targets and pathways depend on the specific context of its use, such as enzyme inhibition or receptor binding in biological systems.

Comparaison Avec Des Composés Similaires

2-(Bromomethyl)-4-methylpyridine Hydrobromide

- CAS : 1956322-40-9

- Molecular Formula : C₇H₉Br₂N

- Key Differences : Replaces the piperidine ring with a pyridine ring and shifts the methyl group to the 4-position. This structural change reduces basicity due to the aromatic pyridine nitrogen and alters reactivity in alkylation reactions .

- Applications : Used in medicinal chemistry for synthesizing kinase inhibitors.

1-(Bromomethyl)isoquinoline Hydrobromide

- CAS : 337508-56-2

- Molecular Formula : C₁₀H₈BrN·HBr

- This compound is more reactive in electrophilic substitutions due to the electron-rich aromatic system .

- Applications : Intermediate in alkaloid synthesis.

2-(Bromomethyl)-1-(propan-2-yl)piperidine Hydrobromide

Aza-Michael Addition Reactions

2-(Bromomethyl)-1-methylpiperidine hydrobromide undergoes conjugate addition with acrylates (e.g., methyl acrylate) in the presence of triethylamine to yield β-amino esters (e.g., methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate). This reactivity is shared with 2-(2-bromoethyl)piperidine hydrobromide, but the latter generates longer alkyl chains post-reaction .

Bromination vs. Benzylation

Unlike pyromeconic acid derivatives (e.g., 3b–3f ), which undergo bromination and benzylation at hydroxyl groups, 2-(Bromomethyl)-1-methylpiperidine hydrobromide participates in alkylation reactions via its bromomethyl group, avoiding competitive hydroxyl substitution .

Physical and Chemical Properties

Activité Biologique

2-(Bromomethyl)-1-methylpiperidine hydrobromide is a chemical compound with the molecular formula C₇H₁₅Br₂N and a molecular weight of approximately 273.01 g/mol. It is classified as a hydrobromide salt, indicating its solubility in water due to its ionic nature. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly due to the presence of the piperidine moiety, which is frequently associated with various pharmacological properties.

- Molecular Formula : C₇H₁₅Br₂N

- Molecular Weight : 273.01 g/mol

- Appearance : White solid

- Solubility : Soluble in water

The exact mechanism of action of 2-(Bromomethyl)-1-methylpiperidine hydrobromide remains largely undocumented. However, it is hypothesized that the bromomethyl group can undergo nucleophilic substitution reactions, which may play a role in its biological activity. The piperidine structure may interact with various biological targets, potentially influencing neurotransmitter systems or other enzymatic pathways.

Biological Activity

Research indicates that compounds similar to 2-(Bromomethyl)-1-methylpiperidine hydrobromide exhibit a range of biological activities:

- Pharmacological Properties : The piperidine moiety is often linked to effects such as analgesic, anti-inflammatory, and neuroprotective activities.

- Potential Applications : It may serve as a building block in the synthesis of pharmaceuticals targeting neurological conditions and other therapeutic areas.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogues and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylpiperidine | C₅H₁₃N | Lacks halogen substituents; basic amine properties |

| 2-(Chloromethyl)-1-methylpiperidine | C₇H₈ClN | Chlorine instead of bromine; different reactivity |

| N-Boc-1-methylpiperidine | C₇H₁₅N | Contains a tert-butoxycarbonyl protecting group |

Safety Considerations

The compound is classified as an irritant and should be handled with care. Proper safety protocols should be followed when working with this chemical to avoid skin and eye irritation.

Q & A

Q. How can experimental design methods optimize the synthesis of 2-(Bromomethyl)-1-methylpiperidine hydrobromide?

Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal reaction conditions. Fractional factorial designs minimize experimental runs while capturing interactions between variables. For example, Central Composite Design (CCD) can model nonlinear relationships, and Response Surface Methodology (RSM) can optimize yield and purity . Couple this with real-time monitoring (e.g., in-situ NMR) to track intermediate formation and reduce side reactions.

Q. What characterization techniques are critical for verifying the structural integrity of 2-(Bromomethyl)-1-methylpiperidine hydrobromide?

Methodological Answer: Combine NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) to confirm regiochemistry and bromide placement. X-ray crystallography resolves stereochemical ambiguities, particularly for the piperidine ring conformation. Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric bromide content. Thermal analysis (DSC/TGA) assesses stability under storage conditions .

Q. How can researchers mitigate hazards during the handling of brominated piperidine derivatives?

Methodological Answer: Implement strict safety protocols: use inert atmosphere (N₂/Ar) for moisture-sensitive reactions, conduct small-scale trials to assess exothermic risks, and employ quenching procedures for excess brominating agents (e.g., Na₂S₂O₃ for HBr neutralization). Computational tools like Gaussian or ADF can predict reactivity hotspots to guide safe handling .

Advanced Research Questions

Q. How do computational methods reconcile discrepancies between predicted and experimental reactivity in bromomethyl-piperidine derivatives?

Methodological Answer: Apply Density Functional Theory (DFT) to model transition states and compare with experimental kinetic data (e.g., Arrhenius plots). For example, discrepancies in SN2 vs. elimination pathways can be resolved by simulating solvent effects (PCM models) and steric hindrance. Validate with isotopic labeling (e.g., ²H/¹³C) to trace mechanistic pathways .

Q. What strategies address unexpected byproduct formation during alkylation reactions involving 2-(Bromomethyl)-1-methylpiperidine hydrobromide?

Methodological Answer: Use LC-MS or GC-MS to identify byproducts, then employ kinetic studies (stopped-flow techniques) to pinpoint formation pathways. Adjust leaving group stability (e.g., counterion exchange to triflate) or employ phase-transfer catalysts to suppress side reactions. Multivariate analysis (PLS regression) can correlate impurity levels with process variables .

Q. How can 2-(Bromomethyl)-1-methylpiperidine hydrobromide be leveraged in asymmetric catalysis or chiral building block synthesis?

Methodological Answer: Functionalize the bromomethyl group via Suzuki-Miyaura cross-coupling to introduce chiral auxiliaries (e.g., BINAP ligands). Investigate kinetic resolution using immobilized enzymes (lipases) or chiral ionic liquids. Monitor enantiomeric excess (e.g., chiral HPLC) and optimize via DoE .

Q. What role does the bromide counterion play in modulating the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Compare reactivity with alternative salts (e.g., chloride, tosylate) using Hammett plots to assess leaving group ability. Conduct conductivity measurements to evaluate ion-pairing effects. Solvent screening (polar aprotic vs. ethereal solvents) can decouple ionic strength from nucleophilicity .

Q. How can researchers employ this compound in photoredox or electrochemical C–X bond activation?

Methodological Answer: Design photoredox systems using Ru(bpy)₃²⁺ or Ir(ppy)₃ catalysts to generate bromine radicals under visible light. Pair with electrochemical setups (e.g., cyclic voltammetry) to probe redox potentials. Use EPR spectroscopy to detect radical intermediates and optimize charge-transfer efficiency .

Data Analysis & Contradiction Resolution

Q. What statistical approaches resolve contradictions in kinetic data for reactions involving this compound?

Methodological Answer: Apply Bayesian inference to integrate prior data (e.g., Arrhenius pre-exponential factors) with new observations. Use residual analysis to detect outliers in rate constants and re-parameterize rate laws (e.g., Michaelis-Menten vs. Langmuir-Hinshelwood models). Cross-validate with bootstrapping or Monte Carlo simulations .

Q. How can machine learning models predict regioselectivity in derivatives of 2-(Bromomethyl)-1-methylpiperidine hydrobromide?

Methodological Answer: Train graph neural networks (GNNs) on datasets like USPTO or Reaxys to predict substitution patterns. Use SHAP values to interpret feature importance (e.g., steric bulk, electronic parameters). Validate with leave-one-out cross-validation and experimental benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.